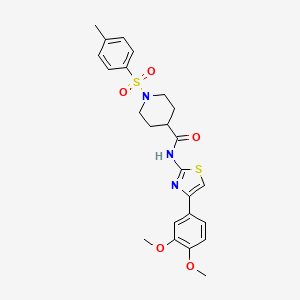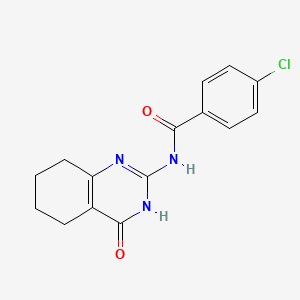
4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazolinone , a class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse range of biological properties . Quinazolinones possess a wide spectrum of biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone ring, which is an important pharmacophore considered as a privileged structure . The structure activity relationship studies of quinazolinone derivatives have revealed that certain substitutions can improve their antimicrobial activities .Applications De Recherche Scientifique
Pharmacological Efficacy and Mechanism of Action
Research into similar compounds, such as pramipexole and zonisamide, has demonstrated significant pharmacological activities that might be relevant to 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide. Pramipexole is known for its high affinity to dopamine D2-like receptors, with a preference for the D3 receptor subtype, indicating potential applications in neurodegenerative diseases such as Parkinson's disease (Piercey et al., 1996). Zonisamide, on the other hand, has been approved as an antiparkinsonian agent, showcasing a multi-modal action mechanism, including dopamine synthesis activation and monoamine oxidase inhibition (Murata, 2010).
Metabolism and Excretion
The metabolism and excretion pathways of similar compounds provide insight into how this compound might be processed in the human body. For instance, the orexin receptor antagonist SB-649868 shows almost complete elimination via feces, with a notable presence of more slowly cleared metabolites (Renzulli et al., 2011). This suggests potential applications in insomnia treatment, highlighting the importance of understanding metabolic pathways in developing therapeutic agents.
Potential for Combination Therapies
Studies have also explored the use of compounds in combination therapies to enhance their efficacy or mitigate resistance. For example, AG337, a thymidylate synthase inhibitor, has been tested in combination with other agents for its enhanced antitumor effects, indicating a potential research direction for combination therapies involving this compound (Rafi et al., 1995).
Environmental and Toxicological Studies
Environmental and toxicological studies on related compounds, such as organochlorines and polybrominated diphenyl ethers (PBDEs), provide a framework for assessing the environmental impact and safety profile of this compound (Norén & Meironyté, 2000; Schecter et al., 2003). These studies highlight the importance of considering the ecological and health implications of chemical compounds.
Propriétés
IUPAC Name |
4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWXWNKDMEORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
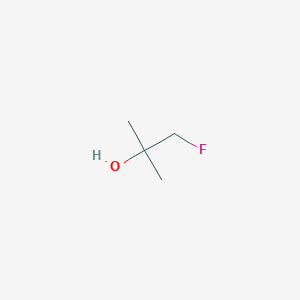
![2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide](/img/structure/B2984302.png)
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine](/img/structure/B2984303.png)
![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)
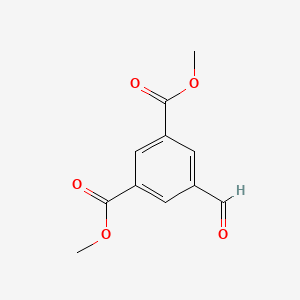

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)
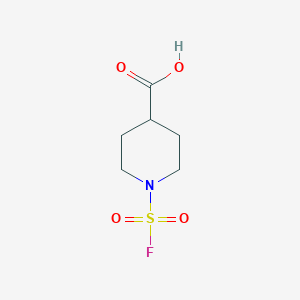
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)

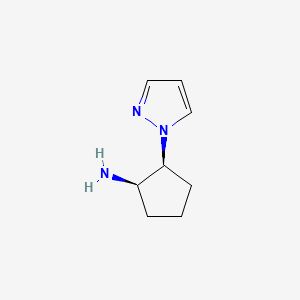
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)
